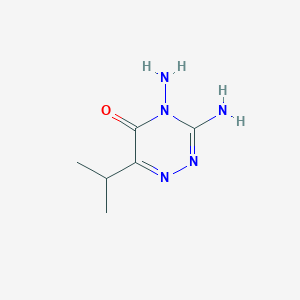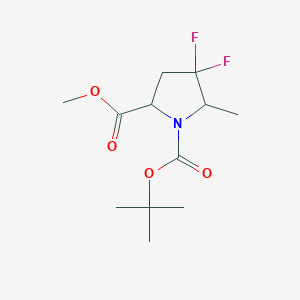
1-tert-Butyl 2-methyl 4,4-difluoro-5-methylpyrrolidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butyl 2-methyl 4,4-difluoro-5-methylpyrrolidine-1,2-dicarboxylate is a synthetic organic compound characterized by its unique structural features
Métodos De Preparación
The synthesis of 1-tert-Butyl 2-methyl 4,4-difluoro-5-methylpyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The initial step involves the cyclization of appropriate precursors to form the pyrrolidine ring.
Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Addition of tert-Butyl and Methyl Groups: Alkylation reactions introduce the tert-butyl and methyl groups to the pyrrolidine ring.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
1-tert-Butyl 2-methyl 4,4-difluoro-5-methylpyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of substituted derivatives.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
1-tert-Butyl 2-methyl 4,4-difluoro-5-methylpyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as increased stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-tert-Butyl 2-methyl 4,4-difluoro-5-methylpyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, while the tert-butyl group provides steric hindrance, influencing its overall activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular processes.
Comparación Con Compuestos Similares
1-tert-Butyl 2-methyl 4,4-difluoro-5-methylpyrrolidine-1,2-dicarboxylate can be compared with similar compounds such as:
1-tert-Butyl 2-methyl 4,4-difluoro-2-methylpyrrolidine-1,2-dicarboxylate: Similar structure but with different substitution patterns.
1-tert-Butyl 2-methyl 4,4-difluoro-5-ethylpyrrolidine-1,2-dicarboxylate: Variation in the alkyl group attached to the pyrrolidine ring.
1-tert-Butyl 2-methyl 4,4-difluoro-5-phenylpyrrolidine-1,2-dicarboxylate: Introduction of an aromatic ring, leading to different chemical properties.
Propiedades
Fórmula molecular |
C12H19F2NO4 |
|---|---|
Peso molecular |
279.28 g/mol |
Nombre IUPAC |
1-O-tert-butyl 2-O-methyl 4,4-difluoro-5-methylpyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H19F2NO4/c1-7-12(13,14)6-8(9(16)18-5)15(7)10(17)19-11(2,3)4/h7-8H,6H2,1-5H3 |
Clave InChI |
HSUZEFVGRYIPAM-UHFFFAOYSA-N |
SMILES canónico |
CC1C(CC(N1C(=O)OC(C)(C)C)C(=O)OC)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzyl-1-(cyclopropylmethyl)-5-phenyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15245501.png)

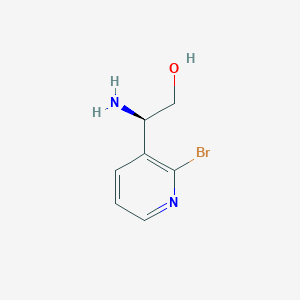
![7-Hydroxy-8-nitro-2H-oxazolo[3,2-A]pyridin-5(3H)-one](/img/structure/B15245506.png)

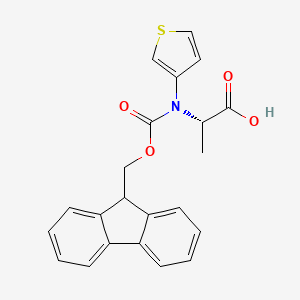

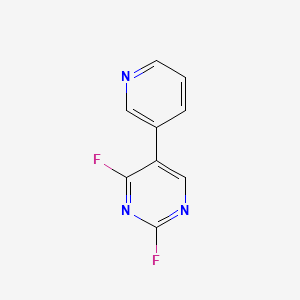
![13-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazol-5-one](/img/structure/B15245537.png)
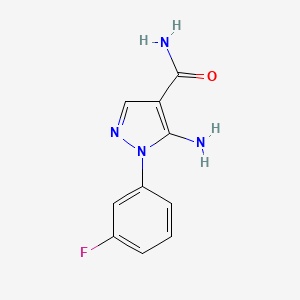

![2,4-Dichloropyrido[3,2-D]pyrimidine-6-carboxylic acid](/img/structure/B15245569.png)
![[3,3'-Bi-1H-indol]-2(3H)-one, 3-(2-oxo-2-phenylethyl)-](/img/structure/B15245581.png)
